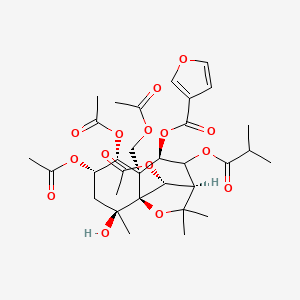

Angulatin G

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

El Angulatin G se aísla principalmente de fuentes naturales, específicamente de la corteza de la raíz de Celastrus angulatus . El proceso de extracción implica cromatografía en columna de resina macroporosa y cromatografía líquida de alto rendimiento de fase inversa (RP-HPLC) . Las rutas sintéticas detalladas y las condiciones de reacción para la producción industrial no están ampliamente documentadas, lo que indica que la extracción natural sigue siendo el método principal para obtener este compuesto.

Análisis De Reacciones Químicas

El Angulatin G experimenta diversas reacciones químicas típicas de los ésteres de sesquiterpeno poliol. Estas reacciones incluyen:

Oxidación: El this compound puede oxidarse para formar diversos derivados oxidados.

Reducción: Las reacciones de reducción pueden modificar los grupos éster presentes en la molécula.

Sustitución: Las reacciones de sustitución pueden ocurrir en los grupos éster, lo que lleva a la formación de diferentes ésteres.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el hidruro de litio y aluminio. Los principales productos formados a partir de estas reacciones son típicamente ésteres de sesquiterpeno modificados con grupos funcionales alterados .

Aplicaciones Científicas De Investigación

El Angulatin G tiene varias aplicaciones de investigación científica:

Química: Se utiliza como compuesto modelo para estudiar el comportamiento químico de los ésteres de sesquiterpeno poliol.

Industria: Sus propiedades insecticidas lo convierten en un candidato para el desarrollo de insecticidas naturales.

Mecanismo De Acción

La actividad insecticida del Angulatin G se debe principalmente a su capacidad para interferir con el sistema nervioso de los insectos. Se dirige a vías moleculares específicas involucradas en la neurotransmisión, lo que lleva a la parálisis y la muerte del insecto . Los objetivos y vías moleculares exactos aún están bajo investigación, pero se cree que interactúa con los canales iónicos y los receptores de neurotransmisores .

Comparación Con Compuestos Similares

El Angulatin G forma parte de un grupo de ésteres de sesquiterpeno poliol aislados de Celastrus angulatus. Compuestos similares incluyen:

Celangulatin C: Exhibe actividad insecticida con un perfil de potencia diferente.

Celangulatin F: Conocido por sus propiedades insecticidas y diferentes características estructurales.

Angulatin A: Otro éster de sesquiterpeno poliol con actividad insecticida.

En comparación con estos compuestos, el this compound tiene un esqueleto único de β-dihidroagarofurano, que contribuye a sus propiedades insecticidas distintas .

Propiedades

Fórmula molecular |

C32H42O15 |

|---|---|

Peso molecular |

666.7 g/mol |

Nombre IUPAC |

[(1S,2S,4S,5R,6S,7R,9R,12R)-4,5,12-triacetyloxy-6-(acetyloxymethyl)-2-hydroxy-2,10,10-trimethyl-8-(2-methylpropanoyloxy)-11-oxatricyclo[7.2.1.01,6]dodecan-7-yl] furan-3-carboxylate |

InChI |

InChI=1S/C32H42O15/c1-15(2)27(37)45-23-22-25(44-19(6)36)32(47-29(22,7)8)30(9,39)12-21(42-17(4)34)24(43-18(5)35)31(32,14-41-16(3)33)26(23)46-28(38)20-10-11-40-13-20/h10-11,13,15,21-26,39H,12,14H2,1-9H3/t21-,22+,23?,24-,25+,26-,30-,31-,32-/m0/s1 |

Clave InChI |

BSGVOIAUGJYRQO-JHUQJIJHSA-N |

SMILES isomérico |

CC(C)C(=O)OC1[C@@H]2[C@H]([C@@]3([C@@](C[C@@H]([C@@H]([C@]3([C@H]1OC(=O)C4=COC=C4)COC(=O)C)OC(=O)C)OC(=O)C)(C)O)OC2(C)C)OC(=O)C |

SMILES canónico |

CC(C)C(=O)OC1C2C(C3(C(CC(C(C3(C1OC(=O)C4=COC=C4)COC(=O)C)OC(=O)C)OC(=O)C)(C)O)OC2(C)C)OC(=O)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.